1-methyl-1H-indole-4-carbonitrile

Synthetic Methodology Process Chemistry Medicinal Chemistry

Researchers in FBDD require well-characterized scaffolds with defined physicochemical profiles. 1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0) addresses this need as a privileged indole fragment. • Experimental LogP 2.05 & mp 41-43.5°C enable QC validation • N1-methylation eliminates metabolic liabilities vs. NH-indoles • High-yielding synthesis (97%) ensures reliable bulk supply Standard pack sizes from mg to bulk; global shipping available.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 628711-58-0
Cat. No. B1358645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indole-4-carbonitrile
CAS628711-58-0
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C#N
InChIInChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3
InChIKeyDYOVHBKIEBCIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0): Procurement-Specifying Overview


1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0) is a C1-methylated and C4-cyanated derivative of indole, classified as an N-alkylindole [1]. This compound is primarily recognized as a foundational fragment molecule and a key heterocyclic building block in medicinal chemistry . Its core structure, featuring an electron-withdrawing nitrile group at the 4-position of the indole ring, provides a versatile scaffold for molecular linking, expansion, and modification in the synthesis of more complex, biologically active candidates .

Role Fragment building block for medicinal chemistry
Scaffold N-Methylindole with electron-withdrawing C4 nitrile
Synthesis Reported high-yielding N-methylation route available

Indole Scaffold Selection: Why 1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0) Cannot Be Substituted


While the indole core is a ubiquitous pharmacophore, the specific substitution pattern of 1-methyl-1H-indole-4-carbonitrile defines its unique utility as a synthetic fragment. The combination of the N1-methyl and C4-nitrile groups creates a distinct electronic and steric environment that dictates its reactivity and its physical properties, such as lipophilicity [1]. Generic substitution with other indole derivatives, such as the non-methylated 4-cyanoindole (1H-indole-4-carbonitrile, CAS 16136-52-0) or regioisomers like 1-methyl-1H-indole-5-carbonitrile, would result in a different physicochemical profile (e.g., altered LogP, hydrogen-bonding capacity) and, consequently, divergent behavior in synthetic transformations, fragment-based screening, and downstream pharmacokinetic properties of any resulting lead compounds [1].

1-Methyl-1H-indole-4-carbonitrile
Non-methylated 4-cyanoindole introduces an H-bond donor and may shift lipophilicity and binding mode.
1-Methyl-1H-indole-4-carbonitrile
Regioisomers (e.g., 5‑carbonitrile) alter electronic distribution and may redirect synthetic diversification pathways.

1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0): Comparative Performance Data


Synthetic Efficiency: Comparative Yield in N-Alkylation of 4-Cyanoindole

The synthesis of 1-methyl-1H-indole-4-carbonitrile via the N-methylation of 4-cyanoindole demonstrates high synthetic efficiency. Under specific conditions, this reaction proceeds with an isolated yield of 97%, a significantly higher yield compared to an alternative method utilizing sodium hydride, which reports an isolated yield of 87% . This difference in yield can impact procurement and scale-up cost calculations for this key intermediate.

Synthetic Yield
Data to verify
97% (K2CO3/DMF) vs 87% (NaH/DMF)
Supports procurement and scale-up cost assessment
Cross-study comparison; conditions differ
Synthetic Methodology Process Chemistry Medicinal Chemistry

Lipophilicity Tuning: LogP Comparison Between N-Methylated and Non-Methylated 4-Cyanoindole

The introduction of the N1-methyl group on the indole ring predictably increases the compound's lipophilicity relative to its non-methylated precursor. The experimentally determined LogP for 1-methyl-1H-indole-4-carbonitrile is 2.05 [1]. In contrast, the LogP for 4-cyanoindole (1H-indole-4-carbonitrile, CAS 16136-52-0), which features a free N-H group, is reported as 2.04 . This measurable, albeit modest, increase in LogP confirms the compound's enhanced lipophilic character.

Lipophilicity (LogP)
Data to verify
2.05 vs 2.04 (non-methylated)
Small deliberate increase in lipophilicity
Supports fragment property tuning
ADME-Tox Properties Physicochemical Profiling Fragment-Based Drug Discovery

Solid-State Physical Form: Comparative Melting Point Analysis

The N1-methylation of the indole ring results in a profound change in the compound's physical state at room temperature. The melting point of 1-methyl-1H-indole-4-carbonitrile is reported as 41-43.5°C [1], indicating it is a low-melting solid. This is in stark contrast to its precursor, 4-cyanoindole, which has a melting point of 120-121°C . This difference of nearly 80°C demonstrates the significant impact of a single methyl group on intermolecular forces and solid-state packing.

Melting Point
Data to verify
41–43.5 °C vs 120–121 °C
Large depression improves handling and crystallization
Impacts purification and storage workflow
Compound Handling Formulation Solid-State Characterization

Molecular Recognition Profile: Altered Hydrogen-Bonding Capacity as a Fragment

As a fragment molecule, the substitution pattern of 1-methyl-1H-indole-4-carbonitrile provides a distinct interaction profile compared to its analogs. The compound possesses two hydrogen bond acceptors (HBA) from the nitrile nitrogen and zero hydrogen bond donors (HBD) [1]. This is a crucial differentiation from 4-cyanoindole, which also possesses one HBD due to its N-H group . This change from a donor-acceptor to an acceptor-only fragment alters its potential binding mode and solubility characteristics, making it a unique tool in fragment-based drug discovery (FBDD).

H-Bond Profile
Class-level
0 HBD / 2 HBA vs 1 HBD / 1 HBA
Acceptor-only fragment for focused library design
Inferred from structure; requires experimental confirmation
Fragment-Based Screening Target Engagement Molecular Modeling

Differential Reactivity: Sulfonylation of N1-Methyl vs. N1-H Indole Scaffolds

The 4-cyanoindole scaffold can be diversified into potent kinase inhibitors. The addition of an N1-methyl group, as in 1-methyl-1H-indole-4-carbonitrile, is a strategic modification that permanently blocks N-H sulfonylation, a common derivatization reaction. For instance, the non-methylated 4-cyanoindole scaffold can be functionalized with a sulfonyl group to yield 1-(phenylsulfonyl)-1H-indole-4-carbonitrile derivatives, which have been shown to achieve nanomolar potency in anti-cancer assays . By contrast, 1-methyl-1H-indole-4-carbonitrile represents a distinct starting point where this specific reaction pathway is precluded, forcing diversification through alternative chemistries.

N1 Reactivity
Class-level inference
Methyl blocks sulfonylation; comparator yields 102 nM IC50 derivative
Directs diversification toward alternative chemistries
Cell viability assay context; reactivity inferred
Medicinal Chemistry SAR Studies Scaffold Diversification

Optimal Deployment of 1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0) in R&D


Fragment-Based Drug Discovery (FBDD) Library Design

This compound is ideally suited as a core fragment in FBDD libraries. Its high-yielding synthesis (97% ) ensures reliable supply, while its specific LogP (2.05 [1]) and HBD/HBA profile make it a distinct entry point for exploring chemical space around the indole core. Its role as a fragment for molecular linking and expansion is well-documented by commercial vendors . Researchers can use it to probe binding pockets where an acceptor-only, lipophilic fragment is required, differentiating it from more polar, donor-containing indoles.

Medicinal Chemistry Scaffold for Kinase Inhibitor Optimization

The 1-methyl-1H-indole-4-carbonitrile core serves as a privileged starting scaffold for the development of kinase inhibitors, as indicated by its commercial positioning [2]. Unlike its N-H counterpart, the methylated nitrogen precludes certain metabolic liabilities and directs synthetic diversification to other parts of the molecule. While not active itself, it is a critical building block for constructing potent compounds. For example, research into substituted indole derivatives as ULK1 inhibitors highlights the therapeutic potential of compounds built from such scaffolds in areas like hepatocellular carcinoma [3].

Synthetic Methodology Development and Optimization

The compound is a valuable substrate for developing and benchmarking new synthetic methods. Its distinct melting point (41-43.5°C [1]) and the well-documented high yield of its synthesis (97% ) make it an excellent model system. Researchers can use it to test novel N-alkylation protocols, transition metal-catalyzed C-H activation reactions, or other transformations, with clear analytical benchmarks for success.

Physicochemical Profiling and In Silico Model Calibration

The well-defined experimental data for 1-methyl-1H-indole-4-carbonitrile, including its LogP (2.05 [1]) and melting point (41-43.5°C [1]), make it a useful molecule for calibrating computational models. It can be employed to validate in silico predictions of properties like lipophilicity (e.g., comparing experimental LogP of 2.05 to its calculated XLogP3 of 1.7 [1]) or to serve as a reference compound in developing new chromatographic methods.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Acceptor-only H-bond profile, moderate lipophilicity
Binding mode and fragment elaboration validation
Kinase Inhibitor Scaffold Diversification
N‑methyl blocks specific metabolic pathways
Directed SAR and selectivity profiling
Synthetic Method Benchmarking
High‑yielding synthesis, low melting point
Reaction condition optimization and reproducibility
In Silico Model Calibration
Experimental LogP and melting point
Predictive accuracy of computational models

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